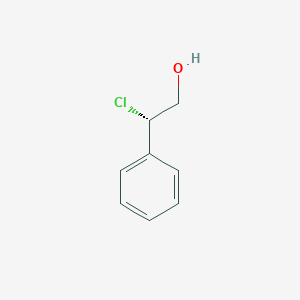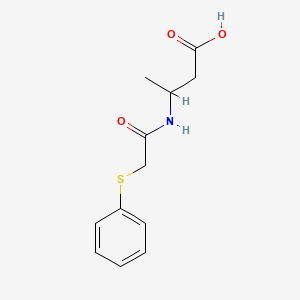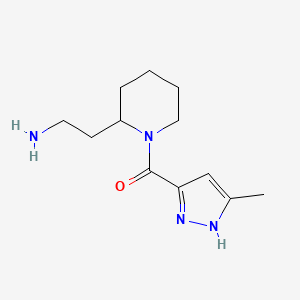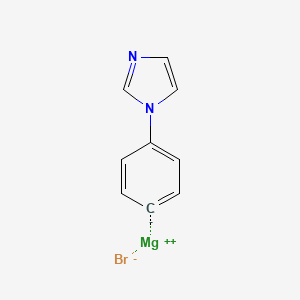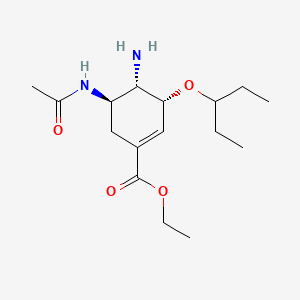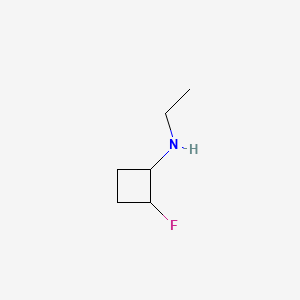
N-ethyl-2-fluorocyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-fluorocyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluorocyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the deoxofluorination of cyclobutanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF) . Another method includes the nucleophilic substitution of appropriate bifunctional cyclobutanes .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production. The key steps include the preparation of cyclobutanone intermediates followed by fluorination and amination reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-ethyl-2-fluorocyclobutanone derivatives.
Reduction: Reduction reactions can convert it into N-ethyl-2-fluorocyclobutan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed.
Major Products Formed
Oxidation: N-ethyl-2-fluorocyclobutanone
Reduction: N-ethyl-2-fluorocyclobutan-1-ol
Substitution: Various halogenated cyclobutane derivatives
Scientific Research Applications
N-ethyl-2-fluorocyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2-fluorocyclobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the cyclobutane ring enhances its reactivity and binding affinity to biological targets. This compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-fluorocyclobutan-1-amine
- N-propyl-2-fluorocyclobutan-1-amine
- N-ethyl-2-chlorocyclobutan-1-amine
Uniqueness
N-ethyl-2-fluorocyclobutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
N-ethyl-2-fluorocyclobutan-1-amine |
InChI |
InChI=1S/C6H12FN/c1-2-8-6-4-3-5(6)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
LSEFLLUGMATXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



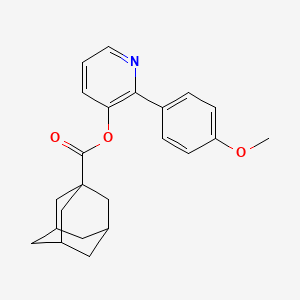
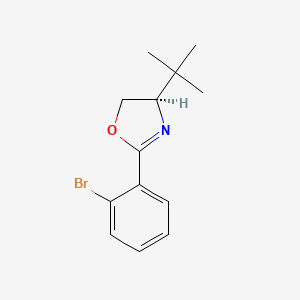
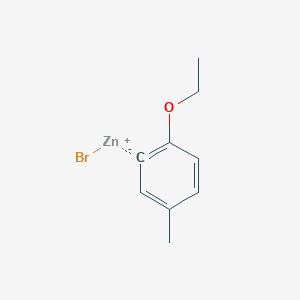
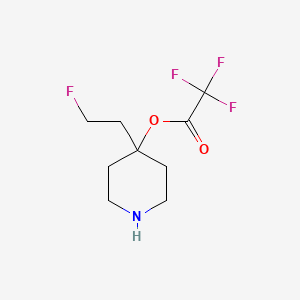
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
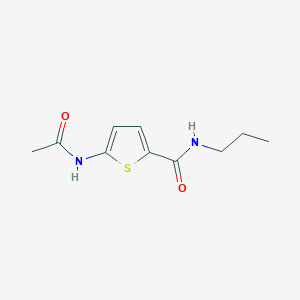
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
